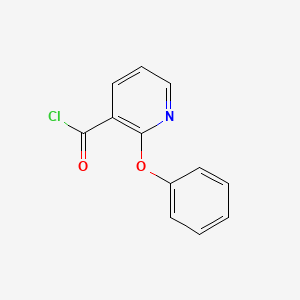

2-Phenoxypyridine-3-carbonyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-phenoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBAQNFTHRLAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378979 | |

| Record name | 2-phenoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-49-3 | |

| Record name | 2-Phenoxy-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51362-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenoxypyridine 3 Carbonyl Chloride

Synthesis of 2-Phenoxypyridine-3-carboxylic acid

A plausible and commonly employed method for the synthesis of 2-aryloxypyridine derivatives is the Ullmann condensation. researchgate.netwikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). In this case, 2-chloronicotinic acid would react with phenol in the presence of a copper catalyst and a base. researchgate.net

The reaction proceeds by the formation of a copper phenoxide species, which then undergoes nucleophilic aromatic substitution with 2-chloronicotinic acid. The carboxylic acid group on the pyridine (B92270) ring can influence the reaction conditions required.

Reaction Scheme for the Synthesis of 2-Phenoxypyridine-3-carboxylic acid:

[Image of the reaction of 2-phenoxypyridine-3-carboxylic acid with thionyl chloride to yield 2-Phenoxypyridine-3-carbonyl chloride]

[Image of the reaction of this compound with a primary or secondary amine to form an amide]

[Image of the reaction of this compound with an alcohol or phenol to form an ester]

Chemical Reactivity and Reaction Mechanisms of 2 Phenoxypyridine 3 Carbonyl Chloride

General Synthetic Routes

The most direct and common method for the preparation of 2-phenoxypyridine-3-carbonyl chloride is the conversion of its corresponding carboxylic acid, 2-phenoxypyridine-3-carboxylic acid. This transformation is a standard procedure in organic synthesis, typically employing a chlorinating agent to convert the carboxylic acid functional group into an acyl chloride. Commonly used reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.org

Specific Preparation Methods

The synthesis of the crucial precursor, 2-phenoxypyridine-3-carboxylic acid, can be achieved from different starting materials.

A multi-step synthesis starting from 2-hydroxynicotinic acid is a viable pathway.

Chlorination of the Pyridone: 2-Hydroxynicotinic acid exists in tautomeric equilibrium with 2-pyridone-3-carboxylic acid. The hydroxyl group can be converted to a chloride, which is a better leaving group. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), yielding 2-chloronicotinic acid.

Nucleophilic Aromatic Substitution: The resulting 2-chloronicotinic acid is then subjected to a nucleophilic aromatic substitution reaction. The chloro-substituent is displaced by a phenoxide nucleophile (generated from phenol (B47542) and a base like sodium hydroxide (B78521) or potassium carbonate) to form 2-phenoxypyridine-3-carboxylic acid.

Acyl Chloride Formation: The final step involves the chlorination of the carboxylic acid group of 2-phenoxypyridine-3-carboxylic acid using a reagent such as thionyl chloride to yield the target compound, this compound.

Using 2-chloronicotinic acid as the starting material provides a more direct route to the key intermediate.

Nucleophilic Aromatic Substitution: 2-Chloronicotinic acid is reacted directly with phenol in the presence of a base (e.g., potassium carbonate). The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride at the 2-position of the pyridine (B92270) ring to yield 2-phenoxypyridine-3-carboxylic acid. The presence of the electron-withdrawing carboxylic acid group facilitates this substitution.

Acyl Chloride Formation: As with the previous method, the synthesized 2-phenoxypyridine-3-carboxylic acid is then converted to this compound using a suitable chlorinating agent like thionyl chloride or oxalyl chloride.

Synthesis and Functionalization of Derivatives and Analogues of 2 Phenoxypyridine 3 Carbonyl Chloride

Amide Bond Formation

Acyl chlorides readily react with primary and secondary amines to form amides. This reaction is a fundamental transformation in organic synthesis.

Reactants: 2-Phenoxypyridine-3-carbonyl chloride and a primary or secondary amine.

Product: The corresponding N-substituted-2-phenoxypyridine-3-carboxamide.

Reaction Conditions: The reaction is typically performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride byproduct.

Esterification

The reaction of this compound with alcohols yields esters.

Reactants: this compound and an alcohol.

Product: The corresponding 2-phenoxypyridine-3-carboxylate ester.

Reaction Conditions: Similar to amide formation, a base is often used to scavenge the HCl produced during the reaction.

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable information on bond lengths, bond angles, and intermolecular interactions. Such data for this compound would offer significant insights into its solid-state conformation and packing.

Catalysis Research Involving 2 Phenoxypyridine 3 Carbonyl Chloride and Its Derivatives

Density Functional Theory (DFT) for Ground State Properties

DFT calculations could be employed to predict the optimized geometry, electronic structure, and vibrational frequencies of 2-phenoxypyridine-3-carbonyl chloride. Such calculations would provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule, complementing experimental data.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

TDDFT calculations would be valuable for understanding the electronic transitions and predicting the UV-Vis absorption spectrum of the molecule. These theoretical studies can help in assigning the observed spectral bands to specific electronic excitations, such as π-π* transitions within the aromatic rings. nih.gov

5 26 7.2. Structure Activity Relationship Sar Studies of Phenoxypyridine Scaffolds

Intermediate for the Synthesis of Novel Organic Compounds

The high reactivity of the acyl chloride group in 2-Phenoxypyridine-3-carbonyl chloride makes it an excellent electrophile for reactions with various nucleophiles. This allows for the facile introduction of the 2-phenoxypyridine-3-carbonyl moiety into a wide range of molecular scaffolds, leading to the generation of diverse compound libraries for biological screening.

Antiviral Agents

Research into novel antiviral agents has highlighted the potential of pyridine-based compounds. A notable study investigated the antiviral effects of a series of 2-benzoxyl-phenylpyridine derivatives, which are structurally analogous to compounds that can be synthesized from this compound. mdpi.comresearchgate.net

This research demonstrated that these novel compounds exhibited significant antiviral activities against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.comresearchgate.net The study found that these derivatives could effectively inhibit the cytopathic effects induced by the viruses and reduce the yield of viral progeny. mdpi.comresearchgate.net

Table 2: Antiviral Activity of Structurally Related 2-Benzoxyl-Phenylpyridine Derivatives

| Compound | Target Virus | Key Findings | Reference |

| 2-Benzoxyl-phenylpyridine derivatives | CVB3, ADV7 | Exhibited excellent antiviral effects, inhibiting virus-induced cytopathic effects and reducing viral progeny yields. | mdpi.comresearchgate.net |

The mechanism of action for these compounds was found to target the early stages of viral replication, including viral RNA and protein synthesis, rather than directly inactivating the virus or inhibiting its entry into host cells. mdpi.comresearchgate.net These findings suggest that the 2-phenoxypyridine (B1581987) scaffold is a promising pharmacophore for the development of new antiviral drugs.

Given these results, this compound is a valuable starting material for the synthesis of a variety of carboxamide and ester derivatives. By reacting it with different amines or alcohols, a library of novel compounds based on the 2-phenoxypyridine core can be generated and screened for antiviral activity against a range of viruses. The versatility of this intermediate allows for systematic structural modifications to optimize antiviral potency and explore structure-activity relationships.

Prodrug Strategies and Drug Delivery Systems

To overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity associated with many therapeutic agents, prodrug strategies and advanced drug delivery systems are often employed. For compounds containing a pyridine (B92270) moiety, several innovative approaches have been developed.

One common prodrug strategy for pyridine-containing drugs is the formation of N-(acyloxyalkyl)pyridinium salts. nih.govacs.org This approach can significantly enhance the aqueous solubility of a parent drug, making it suitable for intravenous administration. nih.gov These pyridinium (B92312) salt prodrugs are designed to be stable in aqueous solution but are enzymatically converted to the active drug in the body. nih.gov The rate of this conversion can be modulated by altering the structure of the acyloxyalkyl group, allowing for controlled release of the active compound. nih.gov

Another prodrug approach involves the synthesis of α-halopyridinium salts, which can act as potential pyridone prodrugs of acylated vinylogous carbinolamine tumor inhibitors. nih.gov The rate of hydrolysis of these α-halopyridinium salts to the active pyridone can be correlated with their anticancer activity. nih.gov

In addition to prodrug strategies, various drug delivery systems are being explored to improve the therapeutic index of phenoxypyridine-based drugs. These systems aim to deliver the drug specifically to the target site, thereby minimizing systemic exposure and associated side effects.

Liposomes , which are microscopic vesicles composed of a lipid bilayer, are a well-established platform for drug delivery. nih.govtechnologynetworks.comptbioch.edu.plwisdomlib.org They can encapsulate both hydrophilic and lipophilic drugs and can be modified with targeting ligands to enhance accumulation in diseased tissues. nih.govnih.gov For heterocyclic anticancer compounds, liposomal formulations can improve their pharmacokinetic and pharmacodynamic properties. nih.gov

Nanoparticles represent another promising drug delivery platform. acs.orgmdpi.commdpi.com Polymeric nanoparticles, in particular, have been extensively investigated for their ability to encapsulate and deliver drugs in a controlled manner. acs.org For pyridine derivatives, magnetic nanoparticles have been used as catalysts in their synthesis and also show potential as drug delivery vehicles. rsc.orgnih.gov The small size of nanoparticles allows them to exploit the enhanced permeability and retention (EPR) effect for passive targeting of tumors. acs.org

Interactive Table: Drug Delivery Strategies for Pyridine-Containing Compounds

| Strategy | Description | Advantages |

| N-(acyloxyalkyl)pyridinium salts | Formation of water-soluble pyridinium prodrugs. nih.gov | Enhanced aqueous solubility, suitable for IV administration, controlled drug release. nih.gov |

| α-halopyridinium salts | Prodrugs that hydrolyze to active pyridones. nih.gov | Potential for targeted activation and improved anticancer activity. nih.gov |

| Liposomes | Vesicular carriers composed of lipid bilayers. nih.gov | Encapsulation of diverse drugs, potential for targeted delivery, improved pharmacokinetics. nih.govnih.gov |

| Nanoparticles | Sub-micron sized particles for drug encapsulation. mdpi.com | Controlled release, passive and active targeting capabilities, protection of the drug from degradation. acs.orgmdpi.com |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of "2-Phenoxypyridine-3-carbonyl chloride". By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this method allows for the unambiguous assignment of the molecule's atomic framework. Furthermore, NMR serves as a powerful tool for real-time reaction monitoring, enabling the observation of the conversion of starting materials to products.

Structural Assignment

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear as distinct multiplets in the aromatic region. The proton at position 6 (H-6) is anticipated to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 4 (H-4) and 5 (H-5) would likely appear as a complex multiplet system, with their chemical shifts influenced by the electron-withdrawing carbonyl chloride group at position 3 and the phenoxy group at position 2. The protons of the phenoxy group would also resonate in the aromatic region, typically as a set of multiplets corresponding to the ortho, meta, and para positions.

The ¹³C NMR spectrum would provide complementary information. The carbon of the carbonyl chloride group (C=O) is expected to have a characteristic downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region, with their precise chemical shifts determined by the electronic effects of the substituents. The carbon atom attached to the nitrogen (C-2) and the carbon atom bearing the carbonyl chloride group (C-3) would be significantly influenced. The carbons of the phenoxy group would also be observed in the aromatic region.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for "this compound" based on the analysis of related structures.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine) | 8.3 - 8.5 | dd |

| H-4 (Pyridine) | 7.8 - 8.0 | dd |

| H-5 (Pyridine) | 7.3 - 7.5 | dd |

| H-ortho (Phenoxy) | 7.4 - 7.6 | m |

| H-meta (Phenoxy) | 7.2 - 7.4 | m |

| H-para (Phenoxy) | 7.1 - 7.3 | m |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 (Pyridine) | 160 - 165 |

| C-6 (Pyridine) | 150 - 155 |

| C-4 (Pyridine) | 140 - 145 |

| C-3 (Pyridine) | 130 - 135 |

| C-5 (Pyridine) | 120 - 125 |

| C-ipso (Phenoxy) | 150 - 155 |

| C-ortho (Phenoxy) | 120 - 125 |

| C-meta (Phenoxy) | 129 - 131 |

| C-para (Phenoxy) | 125 - 128 |

Reaction Monitoring

NMR spectroscopy is a highly effective method for monitoring the progress of chemical reactions in real-time, a technique often referred to as in situ NMR. This is particularly useful for reactions involving the formation or subsequent transformation of "this compound".

For instance, in the synthesis of this compound from 2-phenoxypyridine-3-carboxylic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride, ¹H NMR can be used to track the disappearance of the carboxylic acid proton signal (typically a broad singlet at high ppm values) and the appearance of the signals corresponding to the product. Similarly, changes in the chemical shifts of the pyridine ring protons can be observed as the electron-withdrawing nature of the substituent at the 3-position changes from a carboxylic acid to a more strongly electron-withdrawing carbonyl chloride.

Furthermore, when "this compound" is used in a subsequent reaction, such as an esterification or amidation, NMR can be employed to monitor its consumption and the formation of the new product. This is achieved by observing the disappearance of the characteristic resonances of the starting material and the simultaneous emergence of new signals corresponding to the ester or amide product. This allows for the determination of reaction kinetics, optimization of reaction conditions (e.g., temperature, catalyst loading), and assessment of reaction completion without the need for isolating intermediates. The use of advanced NMR techniques, such as two-dimensional spectroscopy, can further aid in the identification of any transient intermediates or byproducts formed during the reaction.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule and to monitor the progress of a chemical reaction. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb radiation at characteristic frequencies (or wavenumbers), resulting in a unique spectral fingerprint for the compound.

For this compound, IR spectroscopy is instrumental in confirming its structure by identifying its key functional groups: the carbonyl group of the acyl chloride, the ether linkage of the phenoxy group, and the aromatic pyridine ring. The positions of these absorption bands are indicative of the molecule's electronic and structural environment.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride. This peak typically appears at a high frequency, generally in the range of 1750-1820 cm⁻¹, due to the electron-withdrawing effect of the adjacent chlorine atom. Other significant absorptions include those from the C-O-C stretching of the phenoxy ether group and the C=C and C=N stretching vibrations of the aromatic and pyridine rings.

Interactive Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1750 - 1820 | Strong, Sharp |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1260 | Strong |

| Aryl Ether | C-O-C Symmetric Stretch | 1000 - 1100 | Medium |

| Acyl Chloride | C-Cl Stretch | 600 - 800 | Medium to Weak |

Furthermore, IR spectroscopy is an effective tool for monitoring the synthesis of this compound from its precursor, 2-phenoxynicotinic acid. The conversion of the carboxylic acid to the acyl chloride can be tracked by observing specific changes in the IR spectrum over time. The spectrum of the starting material, 2-phenoxynicotinic acid, is characterized by a very broad absorption band for the hydroxyl (-OH) group's stretch, typically appearing between 2500 and 3300 cm⁻¹, and a carbonyl (C=O) stretch around 1700-1725 cm⁻¹.

As the reaction proceeds, the broad -OH absorption band of the carboxylic acid will diminish and eventually disappear. Concurrently, a new, sharp, and strong absorption band will appear at a higher frequency (1750-1820 cm⁻¹), which is characteristic of the newly formed acyl chloride's carbonyl group. The reaction is considered complete when the broad -OH peak is absent and the acyl chloride's C=O peak is prominent and stable. This allows for real-time tracking of the reaction's progress and determination of its endpoint. up.ac.zaresearchgate.net

12 14 9.3. Reaction Mechanism Elucidation Via Computational Chemistry

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

An extensive search of scientific literature and computational chemistry databases has revealed a lack of specific Density Functional Theory (DFT) studies focused on 2-Phenoxypyridine-3-carbonyl chloride. While DFT is a powerful and widely used method for predicting the electronic structure and reactivity of molecules, it appears that this particular compound has not been the subject of published theoretical investigation.

DFT calculations typically provide valuable insights into a molecule's properties. These include:

Electronic Structure: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Reactivity Predictions: DFT can be used to calculate various reactivity descriptors. For instance, mapping the electrostatic potential onto the electron density surface can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. Fukui functions and Mulliken charge distributions offer further detailed information on the reactivity of individual atoms within the molecule.

Without dedicated studies on this compound, it is not possible to present detailed research findings or construct data tables of its computed electronic and reactivity parameters. Such an analysis would require performing novel DFT calculations on the molecule, which is beyond the scope of this article. The scientific community has yet to publish research that would provide the specific data points required for a thorough theoretical examination of this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Phenoxypyridine-3-carbonyl chloride, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via chlorination of 2-phenoxypyridine-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux (60–80°C) in anhydrous dichloromethane. Key factors include:

- Using a 1.5–2.0 molar excess of SOCl₂ to ensure complete conversion.

- Maintaining an inert atmosphere (argon/nitrogen) to prevent hydrolysis.

- Post-reaction purification via vacuum distillation or recrystallization from hexane/ethyl acetate (3:1 v/v) to achieve >95% purity.

- Yield optimization requires monitoring reaction progress by TLC (Rf ~0.6 in hexane:EtOAc 4:1) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Prioritize:

- ¹H/¹³C NMR : In CDCl₃, aromatic protons appear at δ 7.3–8.2 ppm; carbonyl carbon at ~170 ppm.

- IR Spectroscopy : C=O stretch at 1765–1775 cm⁻¹, C-Cl at 750–780 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 275.6 (C₁₃H₇ClF₃NO₂).

- Elemental Analysis : Validate purity with C (±0.3%), H (±0.1%), and N (±0.2%) deviations from theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE: Nitrile gloves (≥8 mil), chemical-resistant goggles, and lab coats.

- Conduct reactions in fume hoods (face velocity ≥100 ft/min).

- Quench spills with sodium bicarbonate slurry; store under anhydrous conditions (desiccator with molecular sieves).

- Dispose of waste via halogenated organic waste streams after ethanol quenching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer :

- Perform accelerated stability studies : Store samples at -20°C, 4°C, and 25°C with 0–75% relative humidity.

- Monitor degradation via HPLC-UV (C18 column, λ=254 nm) at weekly intervals.

- Apply kinetic modeling (Arrhenius equation) to extrapolate shelf life. Contradictions often stem from trace moisture; ensure rigorous drying of storage vials .

Q. What strategies enable regioselective functionalization of this compound in multi-step syntheses?

- Methodological Answer :

- Electrophilic substitution : The carbonyl chloride directs electrophiles to the pyridine’s 4-position. Use Friedel-Crafts acylation with AlCl₃ catalysis.

- Nucleophilic substitution : Activate the 5-position via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic esters).

- Orthogonal protection : Temporarily convert the acyl chloride to a methyl ester for sequential functionalization .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic acyl substitutions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated nucleophiles (e.g., D-labeled aniline).

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies.

- In situ FTIR : Detect intermediates like tetrahedral adducts during aminolysis reactions .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the catalytic efficiency of this compound in amide bond formation?

- Methodological Answer :

- Variable purity : Impurities (e.g., residual carboxylic acid) reduce reactivity. Validate purity via HPLC (>98%).

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity but may deactivate catalysts. Compare yields in DCM vs. acetonitrile.

- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) require longer reaction times (24–48 hrs) .

Application-Oriented Questions

Q. How is this compound utilized as a key intermediate in pharmaceutical syntheses?

- Methodological Answer :

- Antiviral agents : Couple with heterocyclic amines (e.g., pyrazoles) via Schotten-Baumann reaction.

- Kinase inhibitors : React with sulfonamides under Mitsunobu conditions (DIAD, PPh₃).

- Purification : Isolate products via flash chromatography (silica gel, gradient elution with hexane:EtOAc) .

Experimental Design Considerations

Q. What experimental controls are critical when studying the hydrolysis kinetics of this acyl chloride?

- Methodological Answer :

- Blank controls : Monitor spontaneous hydrolysis in solvent-only samples.

- pH control : Use buffered aqueous phases (pH 4–10) to assess acid/base catalysis.

- Temperature gradients : Perform reactions at 25°C, 40°C, and 60°C to calculate activation energy (Arrhenius plot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。